Divergent Clinical Outcomes: Eclitasertib vs. Failed RIPK1 Inhibitor GSK2982772
In contrast to the RIPK1 inhibitor GSK2982772, which failed to show efficacy in a Phase IIa ulcerative colitis trial, Eclitasertib has advanced to a Phase 2 dose-ranging study based on a differentiated clinical profile [1][2]. GSK2982772 was found to have 'no significant differences in efficacy' versus placebo, leading to the conclusion that it is 'not a promising treatment' as monotherapy. While Eclitasertib's Phase 2 results are pending, this prior failure of a class competitor underscores that not all RIPK1 inhibitors are therapeutically equivalent, emphasizing the need for a compound with validated target engagement and clinical progression like Eclitasertib.
| Evidence Dimension | Phase IIa/II Clinical Efficacy Signal in Ulcerative Colitis |
|---|---|
| Target Compound Data | Eclitasertib (SAR443122): Phase 2 trial ongoing, with positive Phase 1b data showing numerical improvement in inflammatory biomarkers and clinical symptoms |
| Comparator Or Baseline | GSK2982772: Phase IIa trial completed; no significant difference in efficacy vs. placebo |
| Quantified Difference | N/A (Qualitative Outcome: Positive vs. Negative/Failed clinical signal in same indication) |
| Conditions | Phase 2 clinical trials in moderate to severe ulcerative colitis |
Why This Matters
Procurement for translational research should prioritize a clinical-stage RIPK1 inhibitor with a progressing program over a competitor with a documented clinical failure in the same disease.
- [1] Weisel K, et al. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterol. 2021;8(1):e000680. View Source
- [2] ClinicalTrials.gov Identifier: NCT05588843. A Study to Assess the Efficacy and Safety of SAR443122 in Participants With Moderate to Severe Ulcerative Colitis. View Source
